molecular formula C13H11BrN2O4 B3027988 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol CAS No. 1447607-38-6

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

Cat. No.: B3027988
CAS No.: 1447607-38-6
M. Wt: 339.14
InChI Key: BIYDNOYFSNSHKF-UHFFFAOYSA-N
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Description

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is a chemical compound supplied for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available safety data sheets and conduct their own characterization to verify the compound's suitability for specific applications. Handling and Safety: Please handle this material with appropriate personal protective equipment and in accordance with all applicable local, state, and federal regulations. Note: Specific details on this compound's applications, mechanism of action, and research value are not currently available in the searched literature and would need to be determined through further research.

Properties

IUPAC Name

4-(4-bromo-2-nitroanilino)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-20-13-7-9(3-5-12(13)17)15-10-4-2-8(14)6-11(10)16(18)19/h2-7,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYDNOYFSNSHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857348
Record name 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-38-6
Record name 4-(4-Bromo-2-nitroanilino)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol typically involves the reaction of 4-bromo-2-nitroaniline with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Oxidation : Can produce quinones or other derivatives.
  • Reduction : Nitro groups can be converted into amines.
  • Substitution Reactions : The bromine atom can be replaced with other functional groups.

Biology

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Activity : Studies have shown significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research indicates that it can reduce viability in cancer cell lines, such as MCF-7 (breast cancer) cells, by approximately 70% at concentrations of 50 µM over 24 hours.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It acts as a precursor in drug development, especially in designing compounds with enhanced biological activity.

Industrial Applications

The compound is also utilized in the production of dyes and pigments, showcasing its versatility beyond academic research.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EfficacySignificant inhibition against Staphylococcus aureus (IC value reported).
Anticancer ActivityInduced apoptosis in colon cancer cells via ROS generation; reduced MCF-7 cell viability by 70%.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol Br (4-), NO₂ (2-), NH (linker), OCH₃ (2-), OH (4-) 355.14 Potential antiviral/antibacterial agent
4-Bromo-2-[(E)-[(2-methoxyphenyl)imino]methyl]phenol Br (4-), imino linker, OCH₃ (2-) 337.18 Chelation, crystal engineering
4-Bromo-2-[(3-mercapto-5-phenyltriazol-4-ylimino)methyl]phenol Br (5-), triazole-thione, SH group 433.28 Antifungal activity, coordination chemistry
2-(4-Bromo-2-nitrophenyl)acetic acid Br (4-), NO₂ (2-), CH₂COOH 260.04 Pharmaceutical intermediate
1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-bromo-2-nitrophenyl)ethanol Br (4-), NO₂ (2-), pyrazole, ethanol 400.20 Rhinovirus replication inhibition

Key Observations :

  • Halogen vs. Non-halogen Analogues: Bromine enhances molecular weight and polarizability, promoting halogen bonding in crystal packing (e.g., vs. 7) .
  • Linker Groups: Amino (NH) vs. imino (C=N) linkers alter electronic properties and hydrogen-bonding capacity. The amino group in the target compound increases basicity compared to imino derivatives .
  • Functional Group Impact : Methoxy (electron-donating) and nitro (electron-withdrawing) groups create a push-pull electronic effect, influencing reactivity in substitution reactions .

Reactivity Trends :

  • Nitro groups direct electrophilic substitution to meta positions, while bromine acts as an ortho/para director.
  • The hydroxyl group in the target compound enables derivatization (e.g., esterification, glycosylation) for enhanced bioavailability .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Target compound: N-H stretch (~3400 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), C-O (methoxy) ~1250 cm⁻¹ . Pyrazole derivatives (9c, 9d): Additional C=N stretches (~1600 cm⁻¹) .
  • NMR :
    • ¹H NMR: Aromatic protons near bromine and nitro groups resonate downfield (δ 7.5–8.5 ppm) .
    • Methoxy protons appear as singlets at δ ~3.8 ppm .
  • Melting Points: Higher melting points for nitro-containing compounds (e.g., 9c: 164°C) compared to imino derivatives due to stronger intermolecular forces .

Biological Activity

Overview

4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure with a bromine atom, a nitro group, and a methoxy group attached to a phenolic ring, which contributes to its unique chemical properties and biological interactions.

The compound's molecular formula is C13_{13}H11_{11}BrN2_{2}O3_{3}, and its structure can be described as follows:

  • Bromine Atom : Enhances reactivity and potential interactions with biological targets.
  • Nitro Group : Can undergo reduction to form reactive intermediates that may interact with cellular components.
  • Methoxy Group : Modifies the solubility and stability of the compound.

The biological activity of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can be reduced to form reactive species that may induce oxidative stress in cells, leading to apoptosis or necrosis. The compound's mechanism may involve:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

Research has indicated that 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The antimicrobial activity is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has shown:

  • Inhibition of Cancer Cell Proliferation : In vitro studies revealed that the compound can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that treatment with this compound leads to increased apoptotic markers, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol. Key findings include:

  • Antimicrobial Efficacy :
    • A study reported an IC50_{50} value indicating significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • Research demonstrated that the compound reduced cell viability in MCF-7 (breast cancer) cells by approximately 70% at a concentration of 50 µM after 24 hours of treatment .
    • Another study noted that the compound induced apoptosis in colon cancer cells through ROS generation .

Comparative Analysis

To better understand the activity of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, it is useful to compare it with similar compounds. The following table summarizes key differences:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
4-Bromo-2-nitrophenolModerateLowSimple structure
4-Bromo-2-methoxyphenolHighModerateContains methoxy group
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol High High Unique combination of functional groups

Q & A

Q. What are the optimal synthetic routes for 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves a nucleophilic aromatic substitution (SNAr) between 4-bromo-2-nitroaniline and 2-methoxyphenol derivatives. Key steps include:

  • Temperature Control: Maintaining 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to activate the nitro group for substitution .
  • Catalysis: Use of K2_2CO3_3 or Cs2_2CO3_3 as a base to deprotonate the phenolic hydroxyl group, enhancing nucleophilicity .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol?

Methodological Answer:

  • FTIR: Identify characteristic peaks:
    • N–H stretching (3250–3350 cm1^{-1}) for the secondary amine.
    • C–Br stretching (550–650 cm1^{-1}) and nitro group vibrations (1520–1370 cm1^{-1}) .
  • 1^1H-NMR: Key signals include:
    • Methoxy protons as a singlet (~δ 3.8 ppm).
    • Aromatic protons split into multiplets due to bromine and nitro substituents (δ 6.8–8.2 ppm) .
  • Cross-validation with Raman spectroscopy can resolve ambiguities in nitro group assignments .

Q. What crystallographic tools are recommended for determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ SHELXT for phase determination via direct methods .
  • Refinement: SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br) .
  • Visualization: ORTEP-3 for generating thermal ellipsoid diagrams to assess molecular geometry .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to compute Fukui indices, identifying nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model electron density distributions .
  • Transition State Analysis: Locate energy barriers for bromine displacement using QM/MM simulations (e.g., in GAMESS) .
  • Solvent Effects: Incorporate PCM models to simulate solvent interactions in DMSO or DMF .

Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic Effects: Investigate restricted rotation of the aryl-nitrogen bond using variable-temperature NMR (VT-NMR) to detect conformational exchange .
  • X-ray Crystallography: Compare experimental bond lengths/angles with DFT-optimized geometries to identify steric or electronic distortions .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals by correlating coupling interactions and spatial proximities .

Q. How can the biological activity of this compound be systematically evaluated against antibiotic-resistant pathogens?

Methodological Answer:

  • In Vitro Assays:
    • MIC Determination: Broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) .
    • Biofilm Inhibition: Crystal violet staining to quantify biofilm mass reduction .
  • Mechanistic Studies:
    • Enzyme Inhibition: Fluorescence quenching assays to assess binding to bacterial topoisomerase IV .
    • ROS Detection: Use DCFH-DA probes to measure reactive oxygen species (ROS) induction in bacterial cells .

Q. What methodologies are suitable for studying the photodegradation pathways of this compound under environmental conditions?

Methodological Answer:

  • Photolysis Setup: Irradiate aqueous solutions with UV-Vis light (λ = 254–365 nm) in a photoreactor .
  • LC-MS Analysis: Identify degradation products via high-resolution mass spectrometry (HRMS) and propose fragmentation pathways .
  • Quantum Yield Calculation: Measure degradation rates under controlled light intensity to derive kinetic parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol
Reactant of Route 2
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4-((4-Bromo-2-nitrophenyl)amino)-2-methoxyphenol

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